molecular formula C19H24Cl2N2 B2894314 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 2034278-90-3

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B2894314
CAS No.: 2034278-90-3
M. Wt: 351.32
InChI Key: DEHIZXBTGOETHT-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a complex organic compound characterized by its bicyclic structure and the presence of two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzyl groups. Common synthetic routes include:

  • Cyclization reactions: to form the bicyclic structure.

  • N-alkylation: to introduce the benzyl groups.

  • Acidification: to convert the amine into its dihydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the benzyl groups to benzaldehydes or benzoic acids.

  • Reduction: Reduction of the amine group to an amine.

  • Substitution: Replacement of the benzyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzaldehydes, benzoic acids.

  • Reduction: Primary amines.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can be used to study protein interactions, enzyme inhibition, and other biochemical processes.

Medicine: Potential medicinal applications include the development of new drugs targeting specific biological pathways. Its structural complexity allows for the design of molecules with specific biological activities.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Comparison with Similar Compounds

  • N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: Similar structure but without the dihydrochloride.

  • N-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: One benzyl group instead of two.

  • 3-Azabicyclo[3.1.0]hexan-6-amine: No benzyl groups.

Uniqueness: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its dual benzyl groups, which can significantly impact its chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHIZXBTGOETHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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